molecular formula C9H17NO B13206288 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol

Cat. No.: B13206288
M. Wt: 155.24 g/mol
InChI Key: ZDYMHQBBLLCGSW-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C9H17NO. It is a versatile compound used in various scientific research fields due to its unique structural properties. The compound features an amino group, a cyclohexene ring, and a hydroxyl group, making it an interesting subject for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with amino alcohols under controlled conditions. One common method includes the hydrogenation of cyclohex-3-en-1-yl ketones followed by reductive amination with amino alcohols. The reaction conditions often require catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of bases such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Cyclohex-3-en-1-one derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Employed in the synthesis of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The cyclohexene ring provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(cyclohex-3-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    3-Amino-1-propanol: Lacks the cyclohexene ring, making it less structurally complex.

    Cyclohexanol: Contains a hydroxyl group but lacks the amino group and the propyl chain.

Uniqueness

3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is unique due to its combination of functional groups and structural features. The presence of both an amino group and a hydroxyl group on a cyclohexene ring provides a versatile platform for chemical modifications and interactions, making it valuable in diverse research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclohex-3-en-1-ylpropan-1-ol

InChI

InChI=1S/C9H17NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-2,8-9,11H,3-7,10H2

InChI Key

ZDYMHQBBLLCGSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(CCN)O

Origin of Product

United States

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